N-(2,3-dihydro-1,4-benzodioxin-6-yl)biphenyl-4-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)biphenyl-4-carboxamide is a synthetic compound featuring a benzodioxin core linked to a biphenyl carboxamide moiety. Benzodioxin-containing compounds are frequently explored for antibacterial, anti-inflammatory, and enzyme inhibitory activities due to their ability to modulate biological targets through hydrogen bonding and aromatic interactions .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-21(22-18-10-11-19-20(14-18)25-13-12-24-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKNVRRXZKOGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)biphenyl-4-carboxamide typically involves the reaction of 1,4-benzodioxane-6-amine with biphenyl-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)biphenyl-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)biphenyl-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Sulfonamide Derivatives
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3) Structure: Benzodioxin linked to a methylbenzenesulfonamide group. Molecular Formula: C15H15NO4S (305 g/mol) . Activity:
- Antibacterial: Inactive against S. aureus and P. coli (IC50: 9.22 µg/mL) .
- Lipoxygenase Inhibition : Weak activity, except for derivatives like 5c (aralkyl-substituted) with decent inhibition .
Carboxamide Derivatives
- 3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide Structure: Benzodioxin with a biphenyl carboxamide and benzofuran moiety. Molecular Formula: C30H22N2O5 (490.515 g/mol) . Activity: No direct biological data provided, but the biphenyl group suggests enhanced π-π stacking interactions for enzyme/receptor binding. Key Difference: Larger molecular weight and lipophilicity compared to sulfonamides may reduce solubility but improve target affinity .
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide Structure: Benzodioxin linked to a nitrobenzyl-imidazole carboxamide. Molecular Formula: C19H16N4O5 (380.35 g/mol) .
Antibacterial Activity
- Sulfonamides: Limited activity against Gram-positive bacteria but moderate inhibition of E. coli (close to ciprofloxacin’s MIC: 8.01 µg/mL) .
- Carboxamides: No direct data, but structural analogs like benzofuran derivatives () may target different bacterial enzymes due to extended aromatic systems.
Enzyme Inhibition
- Lipoxygenase : Sulfonamide derivatives (e.g., 5c and 5e) showed moderate inhibition, suggesting alkyl/aralkyl substituents enhance activity .
- Antihepatotoxic Activity : Flavones with 1,4-dioxane rings (e.g., compound 4g) demonstrated significant activity comparable to silymarin, highlighting the importance of hydroxy methyl groups .
Physicochemical Properties
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)biphenyl-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural motif that includes a benzodioxin moiety linked to biphenyl and a carboxamide group. Its molecular formula is with a molecular weight of 335.42 g/mol. The presence of the benzodioxin core contributes to its biological activities by facilitating interactions with various biological targets.
Research indicates that compounds containing the benzodioxin structure exhibit diverse biological activities, including:
- Antidiabetic Properties : Studies have shown that benzodioxin derivatives can inhibit α-amylase, an enzyme involved in carbohydrate metabolism. For instance, related compounds demonstrated IC50 values ranging from 0.68 to 0.85 µM against α-amylase, suggesting potential for diabetes management .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays indicated significant activity against several cancer types while showing minimal toxicity to normal cells. This selectivity is crucial for developing safer therapeutic agents .
In Vitro Studies
In vitro studies have been pivotal in assessing the biological activity of this compound:
In Vivo Studies
In vivo assessments further corroborate the findings from in vitro studies. One notable study involved administering the compound to streptozotocin-induced diabetic mice, resulting in a reduction of blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with compound IIc (a derivative) over several doses .
Case Studies
- Antidiabetic Potential : A recent study investigated the antidiabetic effects of a related benzodioxin derivative (compound IIc). The results indicated not only effective α-amylase inhibition but also significant reductions in blood glucose levels in diabetic mice models, highlighting its potential as a therapeutic agent for diabetes management .
- Anticancer Efficacy : Another investigation focused on the anticancer properties of benzodioxin derivatives, where compounds were tested against various cancer cell lines. Results showed promising cytotoxic effects with selectivity towards cancer cells over normal cells, suggesting their utility in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
